tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a trifluoromethylamine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and other biochemical processes .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or intermediate in chemical synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in PROTAC development for targeted protein degradation.
Uniqueness
What sets tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate apart is the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C12H21F3N2O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl 4-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)8-16-12(13,14)15/h9,16H,4-8H2,1-3H3 |
InChI Key |
ZYQDBVMOBKJFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(F)(F)F |
Origin of Product |
United States |
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